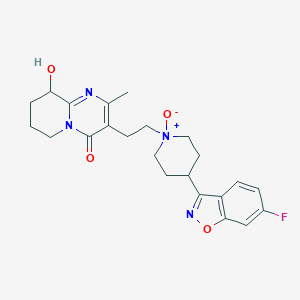

Paliperidone N-Oxide

説明

Synthesis Analysis

Paliperidone is synthesized through an improved and efficient process involving the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed N-alkylation of intermediate compounds to yield Paliperidone with high purity and yield. This method represents a significant advancement in the production of Paliperidone, providing a substance with over 97% purity by HPLC and an overall yield of about 60% (Solanki et al., 2013).

Molecular Structure Analysis

The crystal structure of Paliperidone has been elucidated using synchrotron X-ray powder diffraction data and refined with density functional techniques. Paliperidone crystallizes in the space group P21/n, with a unique molecular packing dominated by van der Waals attractions and a significant hydrogen bond forming a chain along the c-axis, which is crucial for its biological activity (Kaduk et al., 2016).

Chemical Reactions and Properties

Paliperidone undergoes various chemical reactions, including oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission combined with glucuronidation. These biotransformation pathways are involved in its metabolism, with renal excretion being the major route of elimination, highlighting its chemical stability and reactivity profile (Vermeir et al., 2008).

Physical Properties Analysis

The formulation of Paliperidone into solid lipid nanoparticles and nanoemulsion systems has been explored to enhance its bioavailability and solubility. These formulations demonstrate controlled release patterns, spherical particle morphology, and significant entrapment efficiency, providing insights into its physical characteristics and interaction with various excipients (Kumar & Randhawa, 2015).

Chemical Properties Analysis

The stability and degradation of Paliperidone under various conditions have been thoroughly studied, revealing its susceptibility to hydrolytic, oxidative, and photolytic degradation while remaining stable under dry heat conditions. These studies provide valuable information on the chemical stability of Paliperidone and its interaction with environmental factors, aiding in the development of stable pharmaceutical formulations (Marothu et al., 2015).

科学的研究の応用

-

Scientific Field: Neurology

- Application : Paliperidone is used to treat psychotic disorders .

- Methods of Application : Paliperidone was granted approval in the United States in 2006 to be used in the treatment of schizophrenia and in 2009 for schizoaffective disorder . It is typically administered orally.

- Results : When compared to oral antipsychotics, paliperidone is more effective in delaying median time to treatment failure and reduces the number of treatment failures and psychiatric institutionalizations .

-

Scientific Field: Pharmaceutical Innovation

- Application : Paliperidone Palmitate-Loaded Zein-Maltodextrin Nanocomplex .

- Methods of Application : A zein-maltodextrin nanocomplex was synthesized using an anti-solvent precipitation technique . The inclusion of polysaccharides resulted in spherical stable optimized nanocomplexes with a small particle size .

- Results : The release profile of drug-loaded zein-maltodextrin nanocomplex indicated sustained release in vitro . In long-term storage, the drug-loaded zein-maltodextrin nanocomplex remained stable .

-

Scientific Field: Pharmacology

- Application : Paliperidone N-Oxide is one of the major degradation products of Risperidone .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely used in research and development contexts .

- Results : The specific results or outcomes are not detailed in the source .

-

Scientific Field: Psychiatry

- Application : Paliperidone and Risperidone are treatments for patients with schizophrenia or bipolar disorder .

- Methods of Application : The drugs are administered to patients with schizophrenia or bipolar disorder .

- Results : A meta-analysis involving individual participant data (IPD) showed a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) in patients receiving Risperidone and Paliperidone .

-

Scientific Field: Psychiatry

将来の方向性

Recent findings suggest that Paliperidone has a large impact on cognitive impairment, positive symptoms, and negative symptoms in patients with schizophrenia and schizoaffective disorder . Future research could focus on boosting support systems of the brain, facilitating relearning that occurs in psychotherapy, and targeting specific pathways in the brain that provide deficient stopping processes in OCD .

特性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHBNZGNKDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647306 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paliperidone N-Oxide | |

CAS RN |

761460-08-6 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

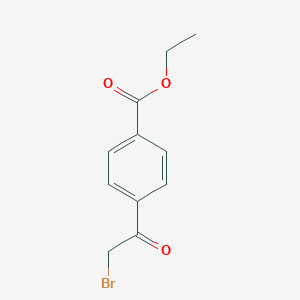

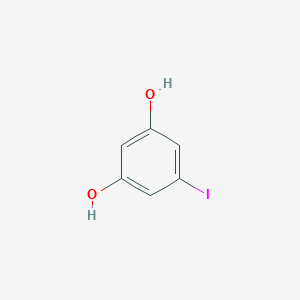

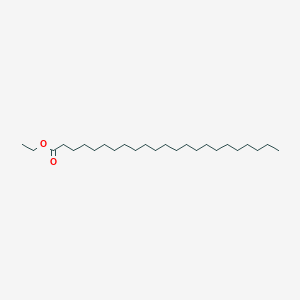

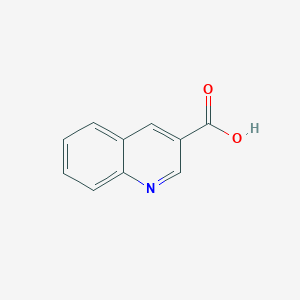

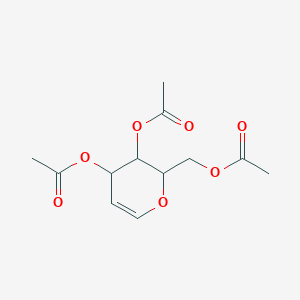

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

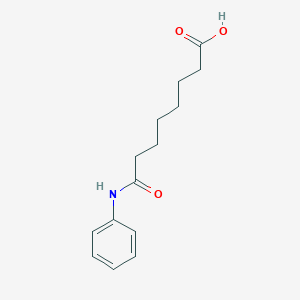

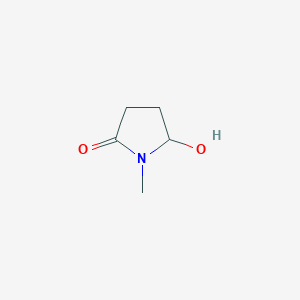

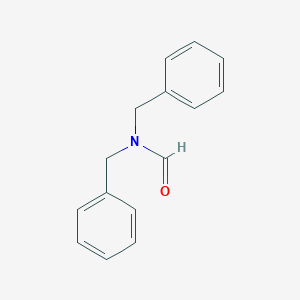

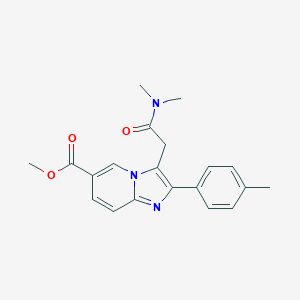

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)